

Application Notes and Protocols:

Hydrodistillation of *Anthriscus cerefolium* Essential Oil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthriscus cerefolium*

Cat. No.: B1171649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of essential oil from ***Anthriscus cerefolium*** (chervil) via hydrodistillation. The information compiled is based on various scientific studies and is intended to offer a comprehensive guide for laboratory applications.

Introduction

Anthriscus cerefolium, commonly known as chervil, is an aromatic herb belonging to the Apiaceae family. Its essential oil is of interest due to its unique chemical profile and potential biological activities. The primary method for extracting essential oil from chervil is hydrodistillation, a process that utilizes water and steam to separate the volatile compounds from the plant material.^{[1][2][3]} The resulting essential oil is a complex mixture of volatile molecules, with the primary constituents being phenylpropanoids like methyl chavicol (estragole) and 1-allyl-2,4-dimethoxybenzene.^{[4][5][6]} The relative concentrations of these compounds can vary depending on the plant's geographical origin, developmental stage, and the specific part of the plant used for extraction.^{[5][7][8]}

Quantitative Data Summary

The yield and chemical composition of **Anthriscus cerefolium** essential oil can fluctuate based on cultivation conditions and the specific plant part utilized. The following tables summarize findings from various studies.

Table 1: Essential Oil Yield from **Anthriscus cerefolium**

Plant Material	Condition	Essential Oil Yield (%)	Reference
Aerial parts	Wild (Turkey)	0.42	[4]
Fresh herb	Finely cut	0.1	[6]
Leaves	-	up to 0.4	[8]
Fruits	-	up to 0.65	[8]
Herb	Cultivated (El-Fayoum, Egypt)	0.180 - 0.185	[9]

Table 2: Major Chemical Constituents of **Anthriscus cerefolium** Essential Oil

Compound	Relative Percentage (%)	Plant Source/Condition	Reference
Methyl chavicol (Estragole)	83.10	Wild (Turkey)	[4]
1-allyl-2,4-dimethoxybenzene	15.15	Wild (Turkey)	[4]
Undecane	1.75	Wild (Turkey)	[4]
β-pinene	<0.01	Wild (Turkey)	[4]
Methyl chavicol (Estragole)	80.0	Hydrodistillation	[6]
1-allyl-2,4-dimethoxybenzene	15.0	Hydrodistillation	[6]
Methyl chavicol (Estragole)	up to 96.0	Fruits	[8]
1-allyl-2,4-dimethoxybenzene	up to 78.0	Old plants (herb)	[8]
Methyleugenol	up to 47.21	Cultivated (El-Sharkia, Egypt)	[9]
Estragole	up to 18.04	Cultivated (El-Fayoum, Egypt)	[9]
2-Allyl-1,4-dimethoxybenzene	up to 7.89	Cultivated (El-Baharia Oasis, Egypt)	[9]

Experimental Protocol: Hydrodistillation of *Anthriscus cerefolium* Essential Oil

This protocol details the hydrodistillation of essential oil from the aerial parts of ***Anthriscus cerefolium*** using a Clevenger-type apparatus.

1. Materials and Equipment

- Plant Material: Fresh or dried aerial parts (leaves, stems, flowers) of **Anthriscus cerefolium**.
- Apparatus:
 - Clevenger-type hydrodistillation apparatus.[1][10]
 - Round-bottom flask (e.g., 2 L).[10]
 - Heating mantle.[11]
 - Condenser with cooling water supply.
 - Collection vessel (graduated burette or vial).
 - Separating funnel.[10]
- Reagents:
 - Distilled water.[10]
 - Anhydrous sodium sulfate (Na_2SO_4) for drying the essential oil.[12][13]

2. Plant Material Preparation

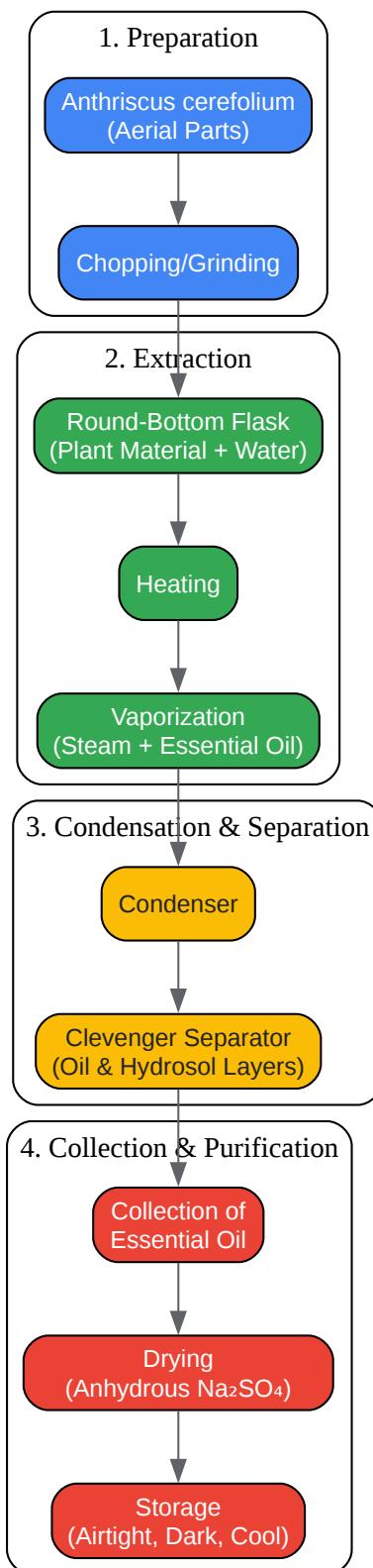
- Harvest the aerial parts of **Anthriscus cerefolium**. For optimal yield, it is often recommended to harvest when the plant is in full flower.[6]
- The plant material can be used fresh or air-dried in a shaded, well-ventilated area.
- Prior to distillation, chop or grind the plant material into smaller pieces to increase the surface area for efficient oil extraction.[10]

3. Hydrodistillation Procedure

- Weigh a specific amount of the prepared plant material (e.g., 100 g of dried material or 500 g of fresh material).[12][13]
- Place the plant material into the round-bottom flask of the Clevenger apparatus.[10]

- Add a sufficient volume of distilled water to the flask to fully immerse the plant material. A common ratio is 1:10 (w/v) for dried material (e.g., 100 g in 1000 mL of water).[10]
- Assemble the Clevenger apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.
- Turn on the heating mantle and bring the water to a boil.[11] The steam will pass through the plant material, causing the essential oil to vaporize.[2]
- Continue the distillation for a set period, typically 2-3 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[12]
- The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.[3]
- In the collection tube of the Clevenger apparatus, the essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

4. Essential Oil Collection and Drying


- Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
- Carefully collect the essential oil from the graduated collection tube.
- To remove any residual water, transfer the collected oil to a small vial containing a small amount of anhydrous sodium sulfate.[12]
- Allow the oil to stand for a few minutes, then decant or filter the dried oil into a clean, airtight, amber glass vial.
- Store the essential oil at a low temperature (e.g., 4°C) to prevent degradation.[14]

5. Calculation of Essential Oil Yield

The yield of the essential oil can be calculated as follows:

$$\text{Yield (\%)} = (\text{Mass of extracted oil} / \text{Mass of plant material}) \times 100[13]$$

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrodistillation of **Anthriscus cerefolium** essential oil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceequip.com.au [scienceequip.com.au]
- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 3. vriaroma.com [vriaroma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. brjac.com.br [brjac.com.br]
- 13. Soxhlet Extraction versus Hydrodistillation Using the Clevenger Apparatus: A Comparative Study on the Extraction of a Volatile Compound from *Tamarindus indica* Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Hydrodistillation of *Anthriscus cerefolium* Essential Oil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171649#anthriscus-cerefolium-essential-oil-hydrodistillation-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com